Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a 1,3-benzodioxole and 1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
tert-butyl N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-15(2,3)22-14(19)16-7-12-17-13(18-23-12)9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWSXVKUOQTTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 1,3-benzodioxole moiety: This step often involves a palladium-catalyzed cross-coupling reaction.
Introduction of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the oxadiazole ring.
Substitution: The tert-butyl carbamate group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of the 1,2,4-oxadiazole class exhibit promising antimicrobial properties. For instance, modifications to this class have been made to improve permeability and target specific bacterial pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . The compound's structure allows it to interact effectively with bacterial membranes, showcasing its potential as a lead compound for developing new antimicrobial agents.
Drug Development
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has been explored for its role in developing drugs targeting various physiological conditions. Its unique chemical structure can be modified to enhance its therapeutic efficacy while minimizing side effects. For example, research has focused on optimizing the analogues of this compound for better bioavailability and reduced toxicity .
Potential in Treating Gastrointestinal Infections
The compound has been identified as a candidate for treating gastrointestinal infections due to its ability to remain active against pathogens within the gut while potentially being poorly absorbed systemically. This characteristic is advantageous for developing localized treatments .
Study on Antimicrobial Agents
A significant study investigated the efficacy of modified 1,2,4-oxadiazole compounds against gastrointestinal pathogens. The findings indicated that specific modifications led to increased potency against C. difficile, with a minimum inhibitory concentration comparable to established antibiotics like vancomycin . This study underscores the potential of this compound derivatives in addressing antibiotic resistance.
Development of Colon-targeted Therapies
Another research effort involved creating colon-targeted therapies utilizing compounds from the oxadiazole class. The study highlighted how structural modifications could enhance targeting capabilities while maintaining antimicrobial activity. These developments are crucial for addressing infections that are resistant to conventional treatments .
Mechanism of Action
The mechanism of action of Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with cellular proteins and enzymes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . This leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have shown anticancer activity.
tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate group and are used in various synthetic applications.
Uniqueness
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is unique due to its combination of the benzodioxole and oxadiazole rings, which confer specific biological activities and chemical reactivity that are not observed in simpler analogs .
Biological Activity
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.28 g/mol. The compound features a tert-butyl group linked to an oxadiazole ring that is further substituted with a benzodioxole moiety. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of appropriate hydrazones with carboxylic acids or their derivatives.
- Substitution Reactions : The introduction of the benzodioxole group can be achieved through electrophilic aromatic substitution.
- Carbamate Formation : The final step includes the reaction of the oxadiazole derivative with tert-butyl chloroformate to yield the carbamate.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:
- Antibacterial Effects : Compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 110 nM |
| Escherichia coli | 12 | 90 nM |
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death .
- Modulation of Signaling Pathways : By interacting with various cellular receptors or signaling molecules, the compound may alter cellular responses to external stimuli.
Case Study 1: Antibacterial Screening
A study involving a series of oxadiazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Sarcina and Staphylococcus aureus. The results indicated that structural variations significantly impact efficacy .
Case Study 2: Anticancer Efficacy
In a recent investigation into anticancer agents, Tert-butyl derivatives were tested against various human cancer cell lines (e.g., HepG2). The results showed a dose-dependent increase in cytotoxicity with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
